1-(Benzyloxy)-2-(2-methoxyethyl)benzene
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene follows established International Union of Pure and Applied Chemistry guidelines for substituted aromatic compounds. The compound is officially designated as this compound, reflecting the positioning of substituents on the benzene ring core. Alternative systematic names include 1-(2-methoxyethyl)-2-phenylmethoxybenzene, which emphasizes the phenylmethoxy group designation for the benzyloxy substituent. The Chemical Abstracts Service registry number 1427435-95-7 provides unique identification for this specific isomer.
The nomenclature system accounts for the ortho-relationship between the two substituents, with the benzyloxy group at position 1 and the 2-methoxyethyl chain at position 2 of the benzene ring. This positional arrangement creates specific steric and electronic interactions that influence the compound's overall properties. The benzyloxy group consists of a benzyl moiety (C6H5CH2-) connected to the aromatic ring through an oxygen atom, while the 2-methoxyethyl substituent contains a two-carbon chain terminating in a methoxy group. These naming conventions ensure precise identification and differentiate this compound from structural isomers such as 1-(Benzyloxy)-4-(2-methoxyethyl)benzene, which possesses the same molecular formula but different substitution pattern.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound involves complex three-dimensional arrangements influenced by both steric and electronic factors. The central benzene ring maintains its characteristic planar geometry with carbon-carbon bond lengths typical of aromatic systems. However, the presence of the ortho-substituted benzyloxy and methoxyethyl groups introduces conformational flexibility and potential steric interactions that affect the overall molecular shape.
The benzyloxy substituent introduces rotational freedom around the carbon-oxygen bond connecting the benzyl group to the aromatic ring. This rotation allows for multiple conformational states, with the phenyl ring of the benzyloxy group potentially adopting various orientations relative to the central benzene ring. Crystallographic studies of related benzyloxy compounds indicate that dihedral angles between aromatic rings typically range from 20 to 60 degrees, depending on crystal packing forces and intermolecular interactions. The 2-methoxyethyl chain provides additional conformational flexibility through rotation around the carbon-carbon and carbon-oxygen bonds within the alkyl chain.
Steric interactions between the ortho-positioned substituents play a crucial role in determining preferred conformations. The proximity of the benzyloxy and methoxyethyl groups creates potential steric hindrance that may favor specific rotational conformers over others. These interactions influence both the ground-state geometry and the dynamic behavior of the molecule in solution. The conformational preferences directly impact spectroscopic properties, with different conformers potentially exhibiting distinct nuclear magnetic resonance coupling patterns and chemical shift distributions.
Spectroscopic Characterization (NMR, IR, MS)
Spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation and conformational analysis. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons of both the central benzene ring and the benzyloxy phenyl group. The aromatic region typically displays complex multipets reflecting the substitution pattern and electronic environment of each aromatic hydrogen.
The aliphatic region of the proton nuclear magnetic resonance spectrum contains signals from the benzyloxy methylene group, the methoxyethyl chain carbons, and the terminal methoxy group. The benzyloxy methylene protons appear as a characteristic singlet due to their equivalence, while the methoxyethyl chain carbons exhibit typical alkyl chain patterns. The methoxy group produces a distinctive singlet integrating for three protons. Chemical shift values provide information about the electronic environment, with the benzyloxy methylene protons typically appearing around 5.0-5.2 parts per million due to deshielding by the adjacent oxygen and aromatic ring.
| Spectroscopic Parameter | Expected Value | Structural Assignment |
|---|---|---|
| Molecular Ion Peak | 242.31 m/z | [M]+ |
| Aromatic Protons | 7.0-7.5 ppm | Benzene ring protons |
| Benzyloxy CH2 | 5.0-5.2 ppm | OCH2-phenyl |
| Methoxyethyl CH2 | 2.5-3.5 ppm | Aromatic-CH2-CH2-O |
| Methoxy Group | 3.3-3.8 ppm | OCH3 |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework and electronic environments. The aromatic carbons appear in the characteristic 120-140 parts per million region, with quaternary carbons distinguishable from protonated carbons through multiplicity patterns. The aliphatic carbons of the methoxyethyl chain and benzyloxy group appear in the aliphatic region, with the methoxy carbon typically observed around 55-60 parts per million.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of benzyloxy compounds. The molecular ion peak appears at mass-to-charge ratio 242, corresponding to the molecular weight. Common fragmentation patterns include loss of the benzyloxy group (mass loss of 107) and formation of tropylium ion fragments from the benzyl moiety. The base peak often corresponds to the benzyl cation at mass-to-charge ratio 91, which is characteristic of compounds containing benzyloxy groups.
Infrared spectroscopy reveals functional group characteristics through vibrational frequencies. The aromatic carbon-hydrogen stretching modes appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at 2800-3000 wavenumbers. The carbon-oxygen stretching vibrations of the ether linkages produce absorption bands in the 1000-1300 wavenumber region. The aromatic carbon-carbon stretching modes generate characteristic bands in the 1400-1600 wavenumber region, confirming the presence of the benzene ring systems.
Crystallographic Data and X-ray Diffraction Studies
X-ray crystallographic analysis provides definitive structural information about this compound in the solid state. While specific crystallographic data for this exact compound may be limited, related benzyloxy compounds have been extensively studied through single-crystal X-ray diffraction techniques. These studies reveal important structural parameters including bond lengths, bond angles, and intermolecular interactions that govern crystal packing.
The crystallographic analysis typically requires high-quality single crystals suitable for X-ray diffraction. Crystal preparation involves controlled crystallization from appropriate solvents, with the crystal quality being crucial for obtaining high-resolution structural data. The diffraction experiment utilizes monochromatic X-ray radiation, commonly copper or molybdenum sources, to probe the electron density distribution within the crystal lattice.
Structural refinement procedures involve computational analysis of the diffraction data to determine atomic positions and thermal parameters. The refinement process typically achieves resolution sufficient to locate all non-hydrogen atoms with high precision, while hydrogen atom positions may be calculated or refined with appropriate constraints. The final crystal structure provides accurate bond lengths and angles, revealing the precise three-dimensional arrangement of atoms within the molecule.
Intermolecular interactions play a significant role in crystal packing and may include hydrogen bonding, aromatic stacking interactions, and van der Waals forces. Related benzyloxy compounds often exhibit specific packing motifs driven by these non-covalent interactions. The benzyloxy groups may participate in aromatic stacking interactions, while the methoxyethyl chains can form weak hydrogen bonds with neighboring molecules. These interactions influence the overall crystal stability and may affect physical properties such as melting point and solubility.
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Computational chemistry approaches provide theoretical insights into the electronic structure and molecular properties of this compound. Density Functional Theory calculations serve as the primary computational method for investigating ground-state geometries, electronic properties, and molecular orbital characteristics. These calculations complement experimental data and provide predictions for properties that may be difficult to measure directly.
Geometry optimization calculations determine the most stable molecular conformations by minimizing the total electronic energy. These calculations reveal preferred dihedral angles, bond lengths, and bond angles that characterize the equilibrium structure. The optimization process typically employs appropriate basis sets and exchange-correlation functionals to achieve reliable geometric parameters. Comparison with experimental crystallographic data validates the computational methodology and confirms the accuracy of the theoretical predictions.
Molecular orbital analysis provides insights into the electronic structure and bonding characteristics. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic excitation properties and chemical reactivity. Frontier molecular orbital analysis reveals the electron density distributions that govern nucleophilic and electrophilic reaction sites. The benzyloxy and methoxyethyl substituents influence the orbital energies and spatial distributions through their electron-donating properties.
Vibrational frequency calculations predict infrared and Raman spectroscopic properties, allowing direct comparison with experimental vibrational spectra. These calculations provide assignments for observed absorption bands and help distinguish between different vibrational modes. The calculated frequencies require appropriate scaling factors to account for anharmonicity and basis set limitations. Natural bond orbital analysis reveals the electronic interactions between different molecular fragments and quantifies charge transfer effects between the substituents and the aromatic ring.
Conformational analysis through potential energy surface scans investigates the rotational flexibility around key bonds. These calculations determine the energy barriers for conformational interconversion and identify stable conformational minima. The results provide insights into the dynamic behavior of the molecule and help interpret temperature-dependent spectroscopic observations. The calculations may reveal multiple conformational states with similar energies, indicating significant conformational flexibility in solution.
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-17-12-11-15-9-5-6-10-16(15)18-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJVQDOKXPSFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=CC=C1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Phenolic Hydroxyl Group by Benzylation
- Starting from phenolic compounds (e.g., hydroxyphenols), the phenolic hydroxyl group is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
- The reaction is typically performed in acetone or acetonitrile under reflux conditions for 12–24 hours.
- This step yields dibenzyl or monobenzyl ether derivatives, which are more stable and suitable for further functionalization.
Example reaction conditions (adapted from hydroxytyrosol derivatives synthesis):
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydroxyphenol + Benzyl bromide + K2CO3 | Reflux in acetone, 24 h | 67–89 | Yields vary by substrate and scale |
Reference: Alkylation of hydroxytyrosol with benzyl bromide; yields up to 89% reported.
Formation of 2-(2-Methoxyethyl) Substituent via Grignard Reaction and Etherification
- Starting from halogenated phenols (e.g., p-chlorophenol or p-bromophenol), the phenolic hydroxyl group is first protected.
- A Grignard reagent is prepared by reacting the halogenated phenol derivative with magnesium in an ether solvent (e.g., tetrahydrofuran).
- The Grignard reagent then reacts with ethylene oxide to introduce the hydroxyethyl side chain.
- Subsequent etherification of the hydroxyethyl group with methylating agents such as dimethyl sulfate or dimethyl carbonate yields the 2-methoxyethyl ether functionality.
- Finally, deprotection (removal of benzyl groups) is performed under acidic or hydrogenation conditions to yield the target compound.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Grignard formation | Mg, ether solvent (THF, tert-butyl methyl ether) | Formation of phenylmagnesium halide | Requires inert atmosphere |
| Reaction with ethylene oxide | Ethylene oxide addition | Formation of hydroxyphenylethanol | Controlled temperature needed |
| Etherification | Dimethyl sulfate or dimethyl carbonate | Formation of methoxyethyl ether | Alkylation of hydroxyl group |
| Deprotection | Acidic or hydrogenation conditions | Removal of benzyl protecting groups | Yields free phenol derivative |
Reference: Synthesis of p-(2-methoxy)ethylphenol via Grignard and etherification.
Direct Alkylation Using Benzyloxy-Substituted Phenols
- In some methods, benzyloxy-substituted phenols are directly alkylated with arylalkyl bromides in the presence of potassium carbonate in acetonitrile.
- The reaction is refluxed for about 12 hours.
- After completion, the product is isolated by extraction and purified by silica gel chromatography.
Example from related benzyloxy compound synthesis:
| Reactants | Solvent | Base | Temperature | Time | Yield (%) | Product Description |
|---|---|---|---|---|---|---|
| Benzyloxy-substituted phenol + arylalkyl bromide | Acetonitrile | K2CO3 | Reflux | 12 h | ~89 | 1-(Benzyloxy)-3-bromobenzene |
Reference: Preparation of benzyloxy-substituted aromatic ethers.
Research Findings and Data Tables
Yield and Purity Data
| Step | Yield (%) | Purity Notes | Comments |
|---|---|---|---|
| Benzylation of phenol | 67–89 | High purity (>94%) | Efficient protection step |
| Grignard reaction + etherification | High (>80) | High purity, minimal by-products | Simple route with low waste generation |
| Final deprotection | 82–98 | High purity | Hydrogenolysis or acidic cleavage effective |
Spectroscopic Characterization (Example for 1-(Benzyloxy)-3-bromobenzene)
| Spectroscopy Type | Key Signals/Peaks |
|---|---|
| 1H NMR (CDCl3) | δ 7.45–7.38 (m, 4H), 7.37–7.31 (m, 1H), 5.05 (s, 2H) |
| 13C NMR (CDCl3) | δ 159.57, 136.42, 130.59, 128.68, 70.24 |
| Mass Spectrometry | m/z 264.1 [M + H]+ |
Reference: Characterization data for benzyloxy-substituted aromatic compounds.
Summary of Advantages and Considerations
-
- The use of benzyl protection allows selective functionalization without side reactions on phenolic hydroxyls.
- Grignard reaction with ethylene oxide introduces the 2-(2-methoxyethyl) group efficiently.
- Etherification with methylating agents is straightforward and yields high purity products.
- The synthetic route produces minimal waste and is scalable.
-
- Grignard reagents require strictly anhydrous and inert conditions.
- Longer alkyl chains in alkylation steps may reduce yields due to solubility issues.
- Deprotection requires careful control to avoid over-reduction or side reactions.
The preparation of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene involves a well-established sequence of benzyl protection, Grignard reaction-based introduction of the hydroxyethyl side chain, etherification to install the methoxy group, and final deprotection. The methods are supported by high-yielding, reproducible procedures documented in the literature, with detailed characterization confirming product identity and purity. These protocols provide a reliable foundation for synthesizing this compound for further research or application.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2-(2-methoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted aromatic ethers.
Scientific Research Applications
1-(Benzyloxy)-2-(2-methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-(2-methoxyethyl)benzene depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxy and methoxyethyl groups play crucial roles in determining the compound’s reactivity and interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-(benzyloxy)-2-(2-methoxyethyl)benzene with analogous compounds based on substituent patterns, molecular properties, and synthesis routes:
Key Observations :
- Substituent Effects : The 2-methoxyethyl group in the target compound introduces greater chain flexibility and hydrophobicity compared to the methoxymethyl group in 1-(benzyloxy)-2-(methoxymethyl)benzene. This may enhance membrane permeability in pharmaceutical applications .
- Polarity and Reactivity : The nitroethyl group in 2-benzyloxy-1-methoxy-4-(1-methoxy-2-nitroethyl)benzene increases polarity and reactivity, making it suitable for electrophilic substitution reactions .
- Halogenated Derivatives : Bromoethoxy-substituted analogs (e.g., ) exhibit higher reactivity in nucleophilic substitutions due to the labile bromine atom.
Challenges :
Biological Activity
1-(Benzyloxy)-2-(2-methoxyethyl)benzene, with the chemical formula C16H18O2, is an organic compound characterized by a benzyloxy group and a methoxyethyl substituent. This compound has garnered interest due to its potential applications in medicinal chemistry and other fields, although detailed research on its biological activity remains limited. This article aims to explore the biological activity of this compound, including synthesis methods, structural comparisons with similar compounds, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a benzene ring with two distinct substituents:
- Benzyloxy Group : This functional group is often utilized as a protecting group in organic synthesis, enhancing the compound's stability and reactivity.
- Methoxyethyl Group : This group can influence the solubility and biological interactions of the molecule.
Structural Comparison with Related Compounds
The following table outlines some structurally similar compounds and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Benzyloxy-3-methyl-2-nitrobenzene | Nitro group at position three | Exhibits strong electron-withdrawing effects |
| 1-Benzyloxy-4-methoxybenzene | Methoxy group at position four | Enhanced solubility in organic solvents |
| 1-Benzyloxy-3-chlorobenzene | Chlorine substituent at position three | Increased reactivity towards nucleophiles |
These comparisons highlight how variations in substituents can significantly influence chemical behavior and potential applications.
Antimicrobial Potential
While direct studies on this compound are scarce, compounds with similar structures often exhibit various biological activities. For instance, research indicates that related benzyloxy compounds have shown antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
The mechanism of action for structurally related compounds often involves interaction with cellular targets, leading to disruption of microbial growth or function. For example, benzene derivatives can undergo metabolic transformations that produce reactive intermediates capable of inducing oxidative stress in cells . This suggests that this compound might share similar pathways, although specific data on its metabolic fate is lacking.
Case Studies
A notable case study involving benzene derivatives highlights the complexity of their biological interactions. Research has shown that metabolism occurs predominantly in the liver and lungs, leading to the formation of various metabolites that may contribute to toxicity or therapeutic effects . The presence of genetic polymorphisms in metabolic enzymes can further complicate these interactions, influencing individual responses to such compounds.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, primarily involving the alkylation of phenolic compounds or the use of protecting groups. These methods allow for efficient production with high purity and yield .
Q & A
Q. What are the established synthetic routes for 1-(Benzyloxy)-2-(2-methoxyethyl)benzene?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : Introduce the benzyloxy group via nucleophilic substitution on a fluorinated benzene derivative, leveraging conditions similar to those used for 1-(Benzyloxy)-2-fluoro-4-(trifluoromethyl)benzene .
- Step 2 : Install the 2-methoxyethyl group using alkylation or coupling reactions, analogous to methods for 1-Bromo-2-(2-methoxyethyl)benzene, where bromine serves as a leaving group for further functionalization .
- Purification : Column chromatography or recrystallization in non-polar solvents is recommended for isolating the final product.
Q. How is the compound characterized spectroscopically?
Key techniques include:
- 1H-NMR : Analyze aromatic proton signals (δ 6.8–7.5 ppm for benzyloxy groups) and methoxyethyl protons (δ 3.2–3.6 ppm for OCH3 and δ 1.8–2.2 ppm for CH2 groups), as demonstrated for structurally related ethers .
- 19F-NMR : While not directly applicable here, analogous compounds (e.g., fluorinated benzyloxy derivatives) highlight the importance of solvent selection (e.g., CDCl3) and referencing standards .
- Mass Spectrometry : Confirm molecular weight (C16H18O2, MW 242.31 g/mol) using high-resolution MS, comparing with databases like PubChem or CAS .
Q. What are the key physicochemical properties of this compound?
- Solubility : Highly soluble in organic solvents (e.g., dichloromethane, THF) due to its lipophilic benzyloxy and methoxyethyl groups. Limited aqueous solubility, similar to 2-(2-Methoxyethyl)benzene derivatives .
- Stability : Stable under inert atmospheres but susceptible to hydrolysis in strongly acidic/basic conditions (pH <5 or >9), as observed in related ethers .
- Melting/Boiling Points : Estimated via computational tools (e.g., ChemAxon) or analog comparison (e.g., tert-butoxy analogs: 185–187°C) .
Advanced Research Questions
Q. How do the functional groups influence its reactivity in substitution or oxidation reactions?
- Benzyloxy Group : Directs electrophilic substitution to the para position while acting as a protecting group. It can be removed via hydrogenolysis (H2/Pd-C) for further derivatization .
- Methoxyethyl Chain : The ether linkage is resistant to nucleophilic attack but can undergo oxidation (e.g., with KMnO4) to form carboxylic acids under acidic conditions, as seen in analogous bromoethylbenzene systems .
- Steric Effects : The ortho-substituted methoxyethyl group may hinder reactions at the benzene ring, requiring optimized catalysts (e.g., Pd-based for cross-coupling) .
Q. How can researchers address conflicting literature data on its reactivity or spectral properties?
- Validation Strategies :
- Cross-reference NMR data with structurally similar compounds (e.g., tert-butoxy analogs ).
- Reproduce synthesis using alternative routes (e.g., Grignard addition for methoxyethyl installation) to confirm product identity.
- Use computational tools (e.g., DFT for predicting chemical shifts) to resolve ambiguities, as highlighted in semantic retrieval challenges for methoxybenzene derivatives .
Q. What are its potential applications in medicinal chemistry or materials science?
- Drug Design : The benzyloxy group is a common pharmacophore in kinase inhibitors, while the methoxyethyl chain enhances lipophilicity for blood-brain barrier penetration. Compare with 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene, which is explored for biochemical pathway modulation .
- Materials Science : As a monomer for polymer synthesis (e.g., via Suzuki coupling), leveraging its aromatic stability and functional group versatility. This aligns with applications of related ethers in specialty chemicals .
Q. What experimental precautions are critical for handling this compound?
- Storage : Under inert gas (N2/Ar) at –20°C to prevent oxidation.
- Safety : Use fume hoods due to potential respiratory irritation, as noted in safety protocols for structurally similar acetoxy-methoxy compounds .
Methodological Considerations
Q. How to design a reaction optimization study for improving synthetic yield?
- DOE Approach : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example, optimize benzyloxy group installation by testing bases (K2CO3 vs. Cs2CO3) and solvents (DMF vs. acetonitrile) .
- Analytical Monitoring : Track reaction progress via TLC (hexane:ethyl acetate = 4:1) or in situ IR for carbonyl intermediates.
Q. What computational tools are recommended for predicting its interaction with biological targets?
- Docking Studies : Use AutoDock Vina with protein structures (e.g., PDB entries) to assess binding affinity.
- MD Simulations : GROMACS for evaluating stability of ligand-protein complexes, referencing methods applied to benzyloxy-containing inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
